molecular formula C18H28N2O2 B11983751 N'-(3-Methoxybenzylidene)decanohydrazide CAS No. 303064-45-1

N'-(3-Methoxybenzylidene)decanohydrazide

Cat. No.: B11983751
CAS No.: 303064-45-1
M. Wt: 304.4 g/mol
InChI Key: NHSCMNBJOZNWCR-XDJHFCHBSA-N
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Description

N’-(3-Methoxybenzylidene)decanohydrazide is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.436 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methoxybenzylidene)decanohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and decanohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Methoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-Methoxybenzylidene)decanohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the compound can interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Methoxybenzylidene)decanohydrazide is unique due to its specific structural features, such as the methoxy group at the 3-position of the benzylidene ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

303064-45-1

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-13-18(21)20-19-15-16-11-10-12-17(14-16)22-2/h10-12,14-15H,3-9,13H2,1-2H3,(H,20,21)/b19-15+

InChI Key

NHSCMNBJOZNWCR-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

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